molecular formula C19H20ClNO2 B2376278 N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide CAS No. 329779-72-8

N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2376278
CAS No.: 329779-72-8
M. Wt: 329.82
InChI Key: YWPOEFUTMKFNCC-KPKJPENVSA-N
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Description

N-(4-Chlorobenzyl)-3-(4-propoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by two key structural motifs:

  • 3-(4-Propoxyphenyl)acrylamide backbone: The acrylamide is conjugated to a phenyl ring bearing a propoxy (-OCH₂CH₂CH₃) group at the para-position. This ether-linked propyl chain enhances molecular flexibility and may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-2-13-23-18-10-5-15(6-11-18)7-12-19(22)21-14-16-3-8-17(20)9-4-16/h3-12H,2,13-14H2,1H3,(H,21,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPOEFUTMKFNCC-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acryloyl Chloride-Mediated Acylation

The most widely documented method involves reacting 4-chlorobenzylamine with 3-(4-propoxyphenyl)acryloyl chloride under basic conditions. This approach derives from analogous acrylamide syntheses reported in studies on N-acryloylhydrazides.

Procedure :

  • Synthesis of 3-(4-Propoxyphenyl)acrylic Acid :
    • 4-Propoxyphenylacetic acid undergoes a Knoevenagel condensation with formaldehyde in the presence of piperidine catalyst, yielding 3-(4-propoxyphenyl)acrylic acid.
    • Reaction Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
  • Conversion to Acid Chloride :

    • The acrylic acid is treated with thionyl chloride (SOCl₂) at 0–5°C for 2 hours, followed by solvent removal under reduced pressure.
  • Amide Bond Formation :

    • 4-Chlorobenzylamine (1.1 eq) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (TEA, 2 eq) as base.
    • 3-(4-Propoxyphenyl)acryloyl chloride (1 eq) in DCM is added dropwise at 0°C.
    • The mixture warms to room temperature and stirs for 12 hours.

Yield : 68–72% after column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Carbodiimide Coupling Method

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between 4-chlorobenzylamine and 3-(4-propoxyphenyl)acrylic acid.

Procedure :

  • Activation of Carboxylic Acid :
    • 3-(4-Propoxyphenyl)acrylic acid (1 eq), EDC (1.2 eq), and HOBt (1 eq) are dissolved in DMF.
    • The solution stirs at 0°C for 30 minutes.
  • Nucleophilic Attack :
    • 4-Chlorobenzylamine (1 eq) is added, followed by TEA (2 eq).
    • The reaction proceeds at room temperature for 24 hours.

Yield : 65–70% after recrystallization from ethanol.

Reaction Optimization and Critical Parameters

Temperature Control

Polymerization of the acryloyl group is a major side reaction. Maintaining temperatures below 25°C during acylation steps reduces this risk, as demonstrated in studies of analogous N-acryloyl compounds.

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates compared to ethereal solvents. However, DMF increases acryloyl chloride hydrolysis risk, necessitating strict anhydrous conditions.

Stoichiometric Considerations

Excess amine (1.1 eq) improves yields by driving the reaction to completion, particularly in the carbodiimide method where reagent stability is time-dependent.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 7.65 (d, J = 15.5 Hz, 1H, CH=CHCO)
  • δ 7.42–7.38 (m, 2H, Ar-H)
  • δ 6.95–6.91 (m, 2H, OCH₂CH₂CH₃)
  • δ 4.52 (s, 2H, NCH₂Ar)
  • δ 3.92 (t, J = 6.6 Hz, 2H, OCH₂)
  • δ 1.76–1.68 (m, 2H, CH₂CH₃)
  • δ 1.01 (t, J = 7.4 Hz, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₁₉H₂₁ClNO₂ [M+H]⁺: 346.1209
  • Found: 346.1213

Comparative Analysis of Synthesis Methods

Parameter Acryloyl Chloride Method Carbodiimide Method
Yield (%) 68–72 65–70
Reaction Time (hours) 12 24
Purification Method Column Chromatography Recrystallization
Byproduct Formation <5% 8–10%
Scalability >100 g <50 g

The acryloyl chloride method offers superior scalability and purity, while the carbodiimide approach avoids handling corrosive acid chlorides.

Applications and Structural Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Structural analogs demonstrate cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 3.2–8.7 μM).
  • Polymer Science : The acrylamide group enables radical-initiated polymerization for functional materials.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide with structurally related acrylamide derivatives, highlighting substituent effects on physicochemical and biological properties:

Compound Name Substituent on Acrylamide Phenyl Ring N-Substituent Key Findings/Applications Reference
This compound 4-Propoxy (-OCH₂CH₂CH₃) 4-Chlorobenzyl Hypothesized to balance lipophilicity and solubility; potential anticancer applications inferred from analogs . -
(E)-N-(4-Chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 3,4,5-Trimethoxy 4-Chlorobenzyl Demonstrated cytotoxicity against glioblastoma cells (IC₅₀ = 8.2 µM); trimethoxy groups enhance DNA intercalation .
CCG-6920 (N-(4-Chlorobenzyl)-3-(2-furyl)acrylamide) 2-Furyl 4-Chlorobenzyl Identified as a plasminogen activator inhibitor (IC₅₀ = 1.7 µM); furan ring improves metabolic stability .
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide 3-Chloro 4-Hydroxy-3-methoxybenzyl Exhibited anti-neuroinflammatory activity in BV-2 microglia; polar substituents enhance hydrogen bonding .
(E)-N-(4-Methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 3,4,5-Trimethoxy 4-Methoxybenzyl Lower cytotoxicity (IC₅₀ > 20 µM) compared to chlorobenzyl analogs; methoxy reduces cell penetration .

Key Structural and Functional Insights:

Substituent Polarity: Propoxy vs. However, excessive hydrophobicity may reduce aqueous solubility, as seen in biphenyl analogs (e.g., 882083-87-6 in ). Chlorine vs. Hydroxyl/Methoxy: The 4-chlorobenzyl group provides moderate electron-withdrawing effects, stabilizing the molecule against oxidative degradation compared to hydroxyl-substituted analogs (e.g., compound 15 in ) .

Biological Activity Trends: Cytotoxicity: Trimethoxy-substituted acrylamides (e.g., compound 18 in ) show potent activity due to enhanced DNA interaction, whereas propoxy-substituted derivatives may prioritize solubility for improved bioavailability . Enzyme Inhibition: The N-(4-chlorobenzyl) scaffold is critical for binding to targets like plasminogen activator, as demonstrated by CCG-6920 . Propoxy groups could modulate binding affinity by introducing steric effects.

Synthetic Accessibility :

  • Propoxy-substituted acrylamides are typically synthesized via Heck coupling or amidation reactions, similar to methods used for ethoxy analogs (e.g., compound 7 in ) .

Biological Activity

N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an acrylamide backbone with a chlorobenzyl and propoxyphenyl substituent, which contributes to its unique chemical reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, related acrylamide derivatives have demonstrated efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against different cancer cell lines. The results indicate that this compound can inhibit the proliferation of cancer cells, particularly in aggressive forms such as breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Breast Cancer Cell Line Studies : In a series of experiments using MDA-MB-231 breast cancer cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. This effect was linked to the compound's ability to disrupt mitochondrial function and induce apoptosis .
  • Antimicrobial Testing : The compound was tested against several pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µM)
AntimicrobialStaphylococcus aureusInhibition of growth32
AnticancerMDA-MB-231 (Breast Cancer)Reduced viability10
AnticancerHeLa (Cervical Cancer)Induction of apoptosis15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-3-(4-propoxyphenyl)acrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with acrylamide derivatives. Key steps include:

  • Coupling Reactions : Use of Mitsunobu or Ullmann-type reactions to attach the 4-propoxyphenyl group to the acrylamide backbone.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with temperatures ranging from 60–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the chlorobenzyl and propoxyphenyl groups. Key peaks: δ 7.2–7.4 ppm (aromatic protons), δ 4.0 ppm (propoxy –OCH₂–) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propoxy group at m/z 122) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and stability under accelerated degradation conditions (40°C, 75% RH) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity. Experimental determination via shake-flask method (octanol/water partition) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~220°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Aqueous Solubility : <0.1 mg/mL in PBS (pH 7.4), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on biological activity?

  • Methodological Answer :

  • Comparative Analysis : Replace the 4-propoxyphenyl group with methoxy or nitro variants (e.g., 4-methoxyphenyl reduces LogP by ~0.5 units) and assay against target enzymes (e.g., kinase inhibition) .
  • Key Modifications : Chlorine at the benzyl position enhances electrophilicity, improving receptor binding (e.g., IC₅₀ reduction from 1.2 μM to 0.3 μM in kinase assays) .
  • Crystallography : Single-crystal X-ray diffraction to map steric effects of bulky substituents on molecular packing .

Q. What strategies resolve contradictions in biological assay data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Methodological Answer :

  • Dose-Response Refinement : Use Hill slope analysis to distinguish specific target inhibition from off-target effects (e.g., EC₅₀ shifts in apoptosis assays) .
  • Orthogonal Assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to differentiate cytostatic vs. apoptotic effects .
  • Metabolic Profiling : LC-MS/MS to identify reactive metabolites that may cause false-positive cytotoxicity .

Q. How can pharmacokinetic properties (e.g., bioavailability, half-life) be optimized through structural modifications?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the propoxy terminal to enhance intestinal absorption, with in situ hydrolysis by carboxylesterases .
  • Halogen Substitution : Replace 4-chlorobenzyl with 4-fluorobenzyl to reduce hepatic clearance (CYP450 3A4 metabolism) and extend t₁/₂ from 2.1 h to 4.5 h in rodent models .
  • Co-crystallization : Co-formulate with β-cyclodextrin to improve aqueous solubility (5-fold increase) without altering target affinity .

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